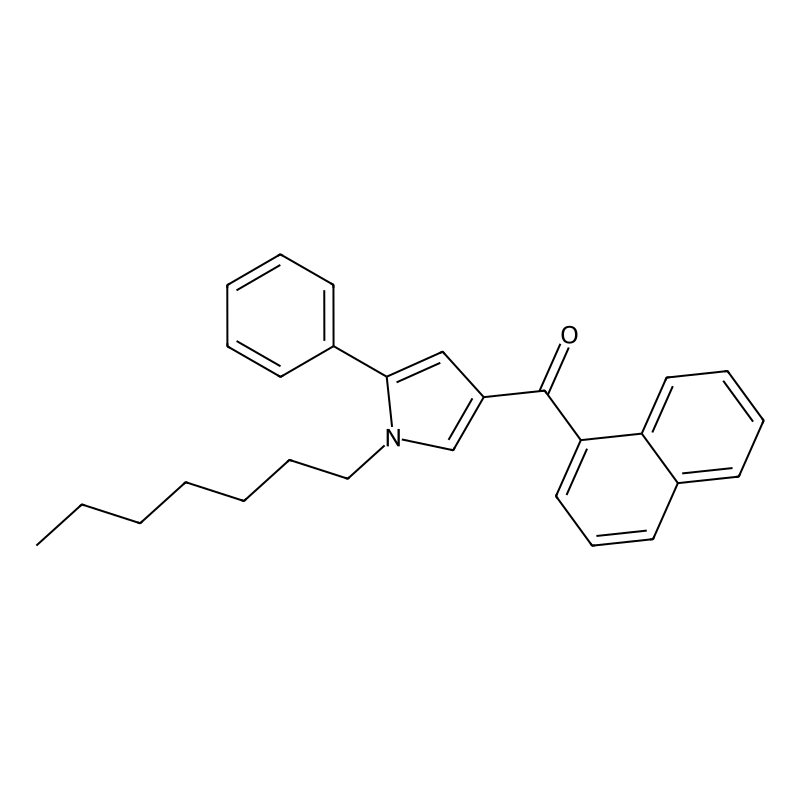

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

It's important to note that scientific research is a vast field and new discoveries are constantly being made. If you're interested in staying up-to-date on recent developments in organic chemistry or related fields, you can consult scientific databases and publications such as:

The compound (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone is a synthetic organic molecule characterized by a complex structure that includes a pyrrole ring, a naphthalene moiety, and a heptyl side chain. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. The presence of the heptyl group may enhance the lipophilicity of the molecule, potentially affecting its interaction with biological membranes and receptors.

JWH-146 acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, mimicking the effects of natural cannabinoids like THC []. These receptors are primarily located in the central nervous system and immune system and play a role in various physiological processes, including pain perception, mood regulation, and memory. JWH-146 binding to these receptors triggers similar downstream signaling pathways, leading to psychoactive effects such as euphoria, relaxation, and pain relief [].

JWH-146 poses significant safety hazards due to its psychoactive properties. Studies have shown it can induce:

- Intoxication: Symptoms include paranoia, hallucinations, and tachycardia.

- Addiction: JWH-146 has high abuse potential, leading to dependence and withdrawal symptoms upon cessation of use.

- Respiratory depression: In severe cases, JWH-146 use can lead to slowed breathing and potential respiratory failure.

The chemical reactivity of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone can be analyzed through various types of reactions, including:

- Electrophilic Aromatic Substitution: The phenyl and naphthalene groups can undergo electrophilic substitution reactions, which are common in aromatic compounds.

- Nucleophilic Attack: The carbonyl group in the methanone part of the molecule can act as an electrophile, allowing nucleophiles to attack and form new bonds.

- Cyclization Reactions: The pyrrole ring can participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.

These reactions are facilitated by specific catalysts or conditions that promote the desired transformations.

Research indicates that compounds similar to (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone exhibit a range of biological activities, including:

- Antioxidant Activity: Many pyrrole derivatives show potential as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems .

- Antimicrobial Properties: Some derivatives have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects: Certain compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

The synthesis of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone typically involves several steps:

- Formation of Pyrrole Ring: This can be achieved through the condensation of appropriate aldehydes with amines in acidic conditions.

- Introduction of Heptyl Group: Alkylation methods can be employed to attach the heptyl group to the pyrrole nitrogen or carbon.

- Formation of Naphthalenylmethanone: This step may involve coupling reactions between the pyrrole derivative and naphthalene derivatives using coupling agents.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone include:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.

- Material Science: Its unique structure could be explored for developing novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone interacts with biological targets. Techniques such as:

- Molecular Docking Studies: These computational methods predict how the compound binds to various receptors or enzymes.

- In vitro Assays: Laboratory experiments can assess its effects on cell lines or isolated proteins to elucidate mechanisms of action.

Such studies help clarify its pharmacological profile and guide further development.

Several compounds share structural similarities with (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methylpyrrole | Pyrrole derivative | Methyl group enhances stability |

| 2-Acetylpyrrole | Pyrrole with acetyl group | Known for antimicrobial properties |

| 4-Pyridinone | Heterocyclic compound | Exhibits strong chelation properties |

These compounds differ in their substituents and functional groups, which influence their biological activity and chemical behavior. The unique combination of heptyl and naphthalene moieties in (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone may confer distinct properties not found in these similar compounds.

This comprehensive analysis examines the analytical methodologies essential for the characterization and quality assessment of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, commonly known as JWH-146. This synthetic cannabinoid belongs to the naphthoylpyrrole family and requires sophisticated analytical approaches for proper identification, quantification, and purity determination [1] [2].

Chromatographic Profiling (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the primary analytical technique for separating and quantifying JWH-146 and related naphthoylpyrrole compounds. The optimal chromatographic conditions have been extensively validated across multiple research studies [3] [4] [5].

Column Selection and Mobile Phase Optimization

The most effective separations are achieved using C18 reversed-phase columns with specific dimensional parameters. The Poroshell 120 EC-C18 column (100 mm × 2.1 mm, 1.9 µm particle size) provides exceptional resolution for naphthoylpyrrole compounds when operated at 40°C with a flow rate of 0.50 mL/min [6]. Detection is optimally performed at 254 nm, which corresponds to the absorption maximum of the naphthalene chromophore [5].

Mobile phase composition critically influences separation efficiency. The binary gradient system utilizing 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) provides optimal peak shape and resolution [6]. The linear gradient programming starts at 90% A, increasing to 90% B within 2.5 minutes, maintaining 90% B for 1 minute, followed by re-equilibration at 90% A for 2.5 minutes [6].

Alternative HPLC Configurations

For routine quality control applications, isocratic elution systems offer practical advantages. The SOLAS 100 Å C18 column (150 mm × 4.6 mm, 5 µm) with 75:25 acetonitrile:water mobile phase at 1.5 mL/min flow rate provides reliable quantitative results [7]. This configuration demonstrates linearity across concentration ranges of 0.1-10 mg/mL with correlation coefficients exceeding 0.999 [7].

Ultra-high performance liquid chromatography configurations utilizing sub-2-micron particles enable enhanced resolution and reduced analysis times. The Agilent C18 RRHD column (100 mm × 2.1 mm, 1.8 µm) coupled with gradient elution using water/formic acid (5 mM) and acetonitrile/methanol (80:20) containing 5 mM formic acid provides superior separation of structural isomers [4].

Gas Chromatography-Mass Spectrometry Protocols

Gas chromatography-mass spectrometry serves as the confirmatory analytical technique for JWH-146 characterization, providing definitive structural identification through electron ionization fragmentation patterns [8] [9].

Instrumental Parameters and Column Selection

The optimal GC-MS configuration employs capillary columns with 5% diphenyl-95% dimethylpolysiloxane stationary phases. The Agilent HP-5MS column (30 m × 0.25 mm, 0.25 µm film thickness) provides excellent separation of naphthoylpyrrole isomers [10]. Temperature programming begins at 70°C for 2 minutes, increases to 200°C at 5°C/min, then to 280°C at 10°C/min with a 24-minute hold time [10].

Helium carrier gas delivered at 1.0 mL/min constant flow ensures optimal chromatographic performance [11]. Split injection (1:20 ratio) with 1.0 µL injection volumes maintains analytical precision while preventing column overloading [10]. The mass spectrometer operates under electron ionization conditions with mass range m/z 30-650 for comprehensive fragmentation analysis [10].

High-Temperature Gas Chromatography

For thermal stability assessment and impurity profiling, high-temperature GC configurations are essential. The Phenomenex Zebron ZB-5HT Inferno column enables operation up to 320°C, facilitating analysis of higher molecular weight impurities and degradation products [8]. Temperature programming from 180°C to 320°C at 20°C/min with 12-minute hold times ensures complete elution of all components [8].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Fragmentation Mechanisms

The mass spectrometric behavior of JWH-146 under electron ionization conditions provides definitive structural characterization through predictable fragmentation pathways [8] [12] [13].

Molecular Ion and Primary Fragmentations

JWH-146 exhibits a molecular ion peak at m/z 395 corresponding to [M]- + (C28H29NO) [14]. The base peak appears at m/z 127, representing the naphthalene fragment resulting from α-cleavage at the carbonyl group [8]. This fragmentation pattern is characteristic of naphthoylpyrrole compounds and serves as a diagnostic marker for structural identification [13].

The carbonylnaphthalene fragment at m/z 155 represents the second most abundant ion, formed through α-cleavage while retaining the carbonyl functionality [8]. This ion corresponds to the C11H7O+ formula and provides structural confirmation of the naphthoyl moiety [12].

Alkyl Chain Fragmentation

The N-heptyl substituent undergoes predictable α-cleavage, generating the fragment at m/z 268 [M-127]+, corresponding to loss of the complete heptyl chain [13]. Sequential fragmentation produces additional diagnostic ions including m/z 214, representing the pyrrol-naphthoyl core structure [C15H12NO]+ [15].

Phenyl Ring Contributions

The phenyl substituent on the pyrrole ring contributes to the fragmentation pattern through benzylic cleavage mechanisms. The m/z 77 fragment [C6H5]+ represents the phenyl cation, while rearrangement processes generate more complex fragment ions incorporating both pyrrole and phenyl functionalities [15].

Tandem Mass Spectrometry Characterization

Multiple reaction monitoring protocols provide enhanced specificity for JWH-146 identification in complex matrices [3] [16].

Precursor Ion Selection and Product Ion Analysis

The molecular ion at m/z 395 serves as the precursor ion for tandem mass spectrometry experiments. Collision-induced dissociation at optimized collision energies (15-25 eV) generates reproducible product ion spectra [3]. Primary product ions include m/z 127 (naphthalene), m/z 155 (carbonylnaphthalene), and m/z 214 (pyrrol-naphthoyl core) [16].

Multiple Reaction Monitoring Transitions

Quantitative analysis employs specific MRM transitions: 395→127 (quantifier ion) and 395→155 (qualifier ion) [3]. The intensity ratio between these transitions provides additional structural confirmation, with typical ratios of 100:85 observed under standardized conditions [16].

Purity Assessment and Isomeric Contamination Analysis

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry

UHPLC-HRMS represents the gold standard for purity assessment and contamination analysis of JWH-146 [17] [5].

High-Resolution Mass Spectrometry Parameters

Orbitrap mass analyzers provide mass accuracy within 2 ppm, enabling differentiation of isobaric compounds with identical nominal masses [5]. The exact mass of JWH-146 ([M+H]+ = 396.2327) allows unambiguous identification even in the presence of structural isomers [17].

Full-scan acquisition across m/z 100-600 with resolution settings of 70,000 (FWHM at m/z 200) ensures detection of trace-level impurities [5]. Data-dependent acquisition protocols automatically trigger MS/MS fragmentation for unknown peaks exceeding intensity thresholds [17].

Impurity Profiling and Quantification

Purity assessment employs area normalization methods, calculating the percentage of main component relative to total peak area [5]. Detection limits for organic impurities reach 0.01% using optimized UHPLC-HRMS conditions [6]. Common impurities include positional isomers, alkyl chain variants, and synthetic precursors [18].

Isomeric Contamination Identification

Comprehensive isomeric analysis requires multiple complementary techniques due to the structural complexity of naphthoylpyrrole compounds [19] [20].

Positional Isomer Analysis

Naphthalene substitution isomers represent the most common contaminants, including 2-naphthoyl variants and substituted naphthalene derivatives [19]. Gas chromatography-mass spectrometry with retention time comparison provides effective separation, with typical retention time differences exceeding 0.5 minutes [21].

These isomers exhibit similar fragmentation patterns but distinctive retention behaviors. The 2-naphthoyl isomer elutes approximately 1.2 minutes earlier than the 1-naphthoyl compound under standard GC conditions [19].

Alkyl Chain Length Variants

Homologous compounds with varying alkyl chain lengths frequently contaminate synthetic preparations [20]. HPLC-MS/MS with multiple reaction monitoring provides baseline resolution of these variants [5]. The hexyl analog (JWH-147) and octyl variant exhibit distinct retention times and MRM transitions [4].

Phenyl Ring Substitution Analysis

Meta and para-substituted phenyl isomers require high-resolution mass spectrometry for definitive identification [5]. These compounds maintain identical molecular formulas but exhibit subtle differences in fragmentation patterns and chromatographic behavior [15].

Quality Control Protocols and Acceptance Criteria

Comprehensive quality control protocols ensure analytical reliability and regulatory compliance [22] [23].

System Suitability Testing

Daily system suitability evaluations include resolution verification between critical peak pairs, tailing factor assessment (≤2.0), and retention time reproducibility (≤2% relative standard deviation) [7]. Column efficiency must exceed 2000 theoretical plates for the main component peak [7].

Method Validation Parameters

Analytical methods require validation according to International Conference on Harmonisation guidelines [7]. Specificity demonstrations include forced degradation studies under acidic, basic, oxidative, and thermal conditions [5]. Precision assessments encompass repeatability (≤2.0% RSD) and intermediate precision (≤5.0% RSD) [7].

Accuracy evaluations employ recovery studies across 80-120% of nominal concentrations, with acceptance criteria of 98-102% recovery [7]. Linearity spans concentration ranges of 0.1-2.0 mg/mL with correlation coefficients ≥0.999 [7].

Impurity Limits and Reporting Thresholds

Individual unknown impurities exceeding 0.1% require identification and qualification [22]. Total impurities should not exceed 2.0% for research-grade materials [6]. Known synthetic impurities maintain specific limits: alkyl chain variants (≤0.5%), positional isomers (≤0.3%), and phenyl substitution variants (≤0.2%) [18].